molecular formula C8H8N2O2 B12873824 3-(Pyridin-4-yl)oxazolidin-2-one

3-(Pyridin-4-yl)oxazolidin-2-one

Cat. No.: B12873824
M. Wt: 164.16 g/mol
InChI Key: RJMWGKKFPATHCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridin-4-yl)oxazolidin-2-one is a heterocyclic organic compound that features both a pyridine ring and an oxazolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-4-yl)oxazolidin-2-one typically involves the reaction of 4-pyridinecarboxaldehyde with an appropriate amine to form an imine intermediate, which is then cyclized to form the oxazolidinone ring. One common method involves the use of 2-aminoethanol as the amine source. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions: 3-(Pyridin-4-yl)oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert the oxazolidinone ring to an oxazolidine ring.

    Substitution: Electrophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce oxazolidines .

Scientific Research Applications

3-(Pyridin-4-yl)oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting bacterial infections.

    Industry: The compound is used in the production of various fine chemicals and intermediates

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)oxazolidin-2-one involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it inhibits bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby halting protein synthesis and leading to bacterial cell death .

Comparison with Similar Compounds

    3-(Pyrimidin-4-yl)oxazolidin-2-one: This compound is structurally similar but contains a pyrimidine ring instead of a pyridine ring.

    Linezolid: A well-known oxazolidinone antibiotic that also inhibits bacterial protein synthesis.

Uniqueness: 3-(Pyridin-4-yl)oxazolidin-2-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyridine ring and an oxazolidinone ring makes it a versatile scaffold for drug development .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

3-pyridin-4-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H8N2O2/c11-8-10(5-6-12-8)7-1-3-9-4-2-7/h1-4H,5-6H2

InChI Key

RJMWGKKFPATHCI-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1C2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.